N-(3-nitrophenyl)isonicotinamide

Vue d'ensemble

Description

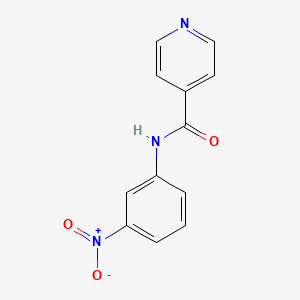

N-(3-nitrophenyl)isonicotinamide is an organic compound with the molecular formula C12H9N3O3 It is a derivative of isonicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a 3-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-nitrophenyl)isonicotinamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and 3-nitroaniline.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water, typically under reflux conditions.

Major Products Formed

Reduction: 3-aminoisonicotinamide.

Substitution: Various substituted isonicotinamides depending on the nucleophile used.

Hydrolysis: Isonicotinic acid and 3-nitroaniline.

Applications De Recherche Scientifique

N-(3-nitrophenyl)isonicotinamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of N-(3-nitrophenyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: A simpler analog without the nitro group, commonly used in skincare and as a dietary supplement.

Isonicotinamide: The parent compound without the 3-nitrophenyl substitution, used in various chemical syntheses.

3-nitroaniline: A precursor in the synthesis of N-(3-nitrophenyl)isonicotinamide, used in dye manufacturing and as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to the presence of both the isonicotinamide and 3-nitrophenyl moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Activité Biologique

N-(3-nitrophenyl)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to an isonicotinamide structure. Its chemical formula is CHNO, and it has a molecular weight of 218.21 g/mol. The presence of the nitro group is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of isonicotinamide have been shown to possess significant activity against various bacterial strains. A study reported that certain isonicotinamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For example, compounds containing the isonicotinamide moiety have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study found that derivatives with electron-withdrawing groups, such as nitro groups, enhanced their anticancer efficacy by increasing lipophilicity and cellular uptake.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) has emerged as a key target for cancer therapy due to its role in metabolic pathways associated with tumor growth. Research shows that this compound may act as an inhibitor of NNMT, potentially leading to reduced levels of 1-methylnicotinamide (MNA), which is linked to cancer progression. A structure-activity relationship (SAR) analysis indicated that modifications to the aromatic system could enhance NNMT inhibitory activity.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing various isonicotinamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial activity.

Case Study 2: Cancer Cell Lines

Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, with observed apoptosis confirmed through Annexin V staining.

Case Study 3: NNMT Inhibition

A detailed biochemical assay demonstrated that this compound inhibited NNMT with an IC value of approximately 0.36 µM. This finding underscores its potential as a therapeutic agent in managing metabolic disorders related to NNMT overexpression.

Propriétés

IUPAC Name |

N-(3-nitrophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-4-6-13-7-5-9)14-10-2-1-3-11(8-10)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHUFUKQFXAKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.